Product packaging for Hex-2-ulofuranosyl hexopyranoside(Cat. No.:CAS No. 79324-70-2)

Hex-2-ulofuranosyl hexopyranoside

Cat. No.: B7776273
CAS No.: 79324-70-2
M. Wt: 342.30 g/mol
InChI Key: CZMRCDWAGMRECN-VJRJJCRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hex-2-ulofuranosyl hexopyranoside, more commonly known as sucrose, is a fundamental disaccharide carbohydrate in biochemical research with the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol . This compound appears as a white crystalline solid with a melting point of 185-187°C . Its well-characterized structure consists of a beta-D-fructofuranosyl unit linked to an alpha-D-glucopyranoside, forming an O-glycoside . In phytochemical and natural product research, sucrose serves as a critical reference standard and starting material. It has been successfully isolated from plant species such as Capparis decidua , where its identification was confirmed through advanced spectroscopic techniques including X-ray crystallography . Predictive ADMET data suggests this compound has high intestinal absorption but is not a substrate for P-glycoprotein, and it is not expected to be mutagenic or hepatotoxic . This compound is provided as a high-purity compound for Research Use Only. It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B7776273 Hex-2-ulofuranosyl hexopyranoside CAS No. 79324-70-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79324-70-2

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9+,10+,11-,12+/m1/s1

InChI Key

CZMRCDWAGMRECN-VJRJJCRKSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

physical_description

Liquid;  OtherSolid;  OtherSolid, Liquid;  PelletsLargeCrystals;  WetSolid

Origin of Product

United States

Advanced Structural Elucidation and Characterization of Hex 2 Ulofuranosyl Hexopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of hex-2-ulofuranosyl hexopyranosides, providing detailed insights into their atomic connectivity and spatial arrangement. emerypharma.com

Application of 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals in the complex spectra of these disaccharides. emerypharma.com

¹H-NMR and ¹³C-NMR: 1D spectra provide initial information on the number and chemical environment of protons and carbons. However, significant signal overlap is common, necessitating 2D techniques for full resolution. emerypharma.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.eduwikipedia.orgyoutube.com This is crucial for tracing the proton network within each monosaccharide unit.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons directly to the carbons they are attached to, enabling the assignment of carbon signals based on the already assigned proton signals. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique reveals couplings between protons and carbons over two to three bonds (²JCH, ³JCH). sdsu.eduwikipedia.orgyoutube.com The key correlation across the glycosidic bond, from the anomeric proton of one unit to the linkage carbon of the other, definitively establishes the linkage position.

Table 1: Common 2D NMR Experiments for Hex-2-ulofuranosyl Hexopyranoside Analysis
ExperimentType of CorrelationInformation Gained
COSY¹H-¹HIdentifies coupled protons within each sugar ring. sdsu.eduwikipedia.orgyoutube.com
HSQC/HMQC¹H-¹³C (one-bond)Assigns carbon signals based on their directly attached protons. sdsu.eduyoutube.com
HMBC¹H-¹³C (multiple-bond)Determines the glycosidic linkage and assigns quaternary carbons. sdsu.eduwikipedia.orgyoutube.com

Interpretation of J-Coupling Constants for Conformational Insights

The magnitude of the scalar coupling constants (J-couplings) between nuclei provides valuable information about the dihedral angles between them, which in turn defines the conformation of the pyranose and furanose rings.

³JHH Coupling Constants: The three-bond proton-proton coupling constants within the sugar rings are particularly informative. For hexopyranosides, large ³JHH values (typically 8-10 Hz) are indicative of an axial-axial relationship between protons, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial orientations. This allows for the determination of the chair conformation of the pyranose ring.

¹JCH Coupling Constants: The one-bond coupling constant between the anomeric carbon and its attached proton (¹JC1,H1) can help in assigning the anomeric configuration. rsc.org Generally, α-anomers exhibit a larger ¹JC1,H1 value (around 170 Hz) compared to β-anomers (around 160 Hz). rsc.org

Long-range JCH Couplings: Three-bond carbon-proton couplings (³JCH) across the glycosidic linkage, observed in HMBC spectra, are also dependent on the dihedral angle and can provide further evidence for the conformation around the glycosidic bond.

Table 2: Typical J-Coupling Constants and their Conformational Implications
Coupling ConstantTypical Value (Hz)Conformational Information
³JH,H (ax-ax)8 - 10Confirms axial-axial proton relationships in a chair conformation.
³JH,H (ax-eq / eq-eq)1 - 4Indicates axial-equatorial or equatorial-equatorial proton relationships.
¹JC1,H1 (α-anomer)~170Characteristic of an α-anomeric configuration. rsc.org
¹JC1,H1 (β-anomer)~160Characteristic of a β-anomeric configuration. rsc.org

Analysis of Carbon-13 NMR Glycosylation Shifts

The chemical shift of a carbon atom in a ¹³C-NMR spectrum is highly sensitive to its electronic environment. The formation of a glycosidic bond causes a characteristic shift in the signals of the carbons involved, known as the glycosylation shift.

Downfield Shift of the Linkage Carbon: The carbon atom directly involved in the glycosidic linkage (the aglycone carbon) typically experiences a significant downfield shift (5-10 ppm) upon glycosylation. This effect is a primary indicator of the linkage position.

Upfield or Downfield Shift of Neighboring Carbons: The carbons adjacent to the linkage carbon may also exhibit smaller shifts, either upfield or downfield, depending on the stereochemistry of the linkage. By comparing the ¹³C-NMR spectrum of the disaccharide to the spectra of its constituent monosaccharides, the position of the glycosidic bond can be reliably determined.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of hex-2-ulofuranosyl hexopyranosides and for obtaining structural information through the analysis of their fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hydrophilic Interaction Chromatography (HILIC) Applications

LC-MS is a widely used technique for the analysis of non-volatile and thermally labile compounds like disaccharides.

LC-MS: This method separates different isomers of hex-2-ulofuranosyl hexopyranosides before they enter the mass spectrometer, allowing for their individual analysis. nih.gov

HILIC: Hydrophilic Interaction Chromatography is a variant of normal-phase liquid chromatography that is particularly well-suited for the separation of polar compounds like carbohydrates. nih.govchromatographyonline.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. nih.gov This allows for the effective retention and separation of different disaccharide isomers, which might co-elute in reverse-phase chromatography. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques (e.g., trimethylsilylation, per-acetylation)

Due to their low volatility, hex-2-ulofuranosyl hexopyranosides must be chemically modified (derivatized) before analysis by Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com

Trimethylsilylation: This is a common derivatization technique where the hydroxyl groups of the carbohydrate are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comnih.gov This process increases the volatility of the analyte, making it suitable for GC analysis. The resulting TMS derivatives produce characteristic fragmentation patterns in the mass spectrometer, which can aid in structural elucidation. nih.gov

Per-acetylation: In this method, the hydroxyl groups are converted to acetate (B1210297) esters. Similar to trimethylsilylation, this increases the volatility of the disaccharide. The fragmentation patterns of the per-acetylated derivatives can also provide valuable structural information.

The choice of derivatization technique can influence the chromatographic separation and the mass spectral fragmentation, and thus can be optimized for the specific analytical challenge. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for the analysis of biomolecules, including carbohydrates like this compound. wikipedia.org This method involves co-crystallizing the analyte with a matrix material that absorbs laser energy. wikipedia.org A pulsed laser irradiates the sample, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. wikipedia.org

In the context of disaccharides, MALDI-MS, particularly when coupled with a time-of-flight (TOF) analyzer, is instrumental for determining molecular weight and profiling carbohydrate mixtures. wikipedia.org For instance, different synthetic monodisperse polysaccharides have been analyzed using MALDI FT-ICR MS to determine their intact mass. nih.gov The choice of matrix is critical; for example, graphene oxide has been successfully used as a matrix for the analysis of disaccharide isomers, where each isomer produces a unique cleavage pattern. nih.gov Another study utilized N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) (NEDC) as a matrix, which allowed for the sensitive detection of neutral glycans as anion adducts, such as [M+Cl]⁻. acs.org

Key Research Findings from MALDI-MS Analysis of Disaccharides:

FeatureObservationSignificance
Ionization Forms primarily singly charged ions (e.g., [M+Na]⁺, [M+Cl]⁻). nih.govacs.orgSimplifies spectral interpretation.
Matrix Graphene oxide and NEDC have proven effective for disaccharide analysis. nih.govacs.orgEnables unique fragmentation patterns for isomer identification.
Fragmentation Minimal fragmentation allows for clear determination of the molecular ion peak. wikipedia.orgProvides accurate molecular weight information.
Quantitative Analysis Strong linear correlation observed between relative peak intensity and the amount of a specific disaccharide in a mixture. nih.govAllows for the quantification of individual isomers in complex samples.

Collision-Induced Dissociation (CID-MS/MS) for Linkage and Sequence Determination

Tandem mass spectrometry (MS/MS) employing collision-induced dissociation (CID) is a powerful technique for elucidating the structural details of disaccharides, including the determination of glycosidic linkage positions. capes.gov.brwikipedia.org In a typical CID experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, accelerated to increase its kinetic energy, and then collided with an inert gas. wikipedia.org This collision converts kinetic energy into internal energy, causing the ion to fragment at its weakest bonds, primarily the glycosidic linkage. wikipedia.orgyoutube.com

The resulting fragment ions are then mass-analyzed, providing a "fingerprint" spectrum that is characteristic of the original molecule's structure. youtube.com High-energy CID, in particular, can differentiate between various linkage types (e.g., 1–2, 1–3, 1–4, 1–6) by producing distinct fragmentation patterns. capes.gov.br For example, the presence of specific fragment ions can be diagnostic for certain linkages; m/z 161 and 179 may indicate 1–3 or 1–4 linkages, while the absence of m/z 251 can distinguish the 1–4 linked isomers. acs.org The fragmentation patterns of sodiated Hex-HexNAc disaccharides have been studied, revealing that the anomeric configuration can influence the dissociation pathways. rsc.org

Characteristic CID Fragments for Disaccharide Linkage Analysis:

Precursor IonLinkage TypeKey Fragment Ions (m/z)Diagnostic Value
[M+Cl]⁻1–3 and 1–4161, 179Presence indicates these linkage types. acs.org
[M+Cl]⁻1–4Absence of 251Differentiates from 1–3 linked isomers. acs.org
[M+Cl]⁻Leucrose (α1-5)233Diagnostic for this specific isomer. nih.gov
[M+Cl]⁻Isomaltose (α1-6)269Diagnostic for this specific isomer. nih.gov
[M+Cl]⁻Turanose (α1-3)203Diagnostic for this specific isomer. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This capability makes IM-MS particularly powerful for differentiating between isomeric carbohydrates, which have the same mass but differ in their three-dimensional structure. nih.govnih.gov The separation of isomeric disaccharide ions has been observed, though not always fully resolved, based on their mobility profiles. nih.gov

In IM-MS, ions are guided through a drift tube filled with a buffer gas. Their velocity through the tube is dependent on their collision cross-section (CCS), a value that reflects the ion's rotational average size. Different isomers, including anomers and linkage isomers, often exhibit distinct CCS values, allowing for their separation and individual analysis by the mass spectrometer. researchgate.net For example, IM-MS can unambiguously identify carbohydrate linkage-isomers and stereoisomers and can detect minor isomers at concentrations as low as 0.1%. nih.govresearchgate.net The technique has been shown to differentiate isomeric disaccharide ions, monosaccharide-glycolaldehyde product ions, and even multiple structural configurations of single compounds. nih.gov

IM-MS for Differentiating Disaccharide Isomers:

Isomer TypeDifferentiating FeatureResearch Finding
Linkage Isomers Different drift times/CCS values.IM-MS can separate disaccharides with different glycosidic linkages. researchgate.net
Anomers (α/β) Distinct mobility profiles.In some cases, anomers can be at least partially resolved. nih.gov
Stereoisomers Unique ion mobility spectra.IM-MS can distinguish between stereoisomers that are indistinguishable by MS alone. nih.gov
Complex Mixtures Separation of coexisting isomers.Capable of identifying and quantifying isomers in a mixture. researchgate.net

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule, including complex carbohydrates like this compound. This technique requires the compound to be in a crystalline form. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted beams, a detailed electron density map can be constructed, from which the positions of all atoms in the molecule can be deduced.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. creative-biolabs.com When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FTIR spectrum is a plot of this absorption versus frequency (or wavenumber).

Typical FTIR Absorption Bands for Disaccharides:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3700 - 3000O-H stretchingHydroxyl groups
~2900C-H stretchingAliphatic C-H
1200 - 950C-O and C-C stretching"Fingerprint" region for carbohydrates
~980Glycosidic linkage vibrationC-O-C glycosidic bond

Computational and Theoretical Investigations of Hex 2 Ulofuranosyl Hexopyranoside Conformation

Molecular Mechanics (MM) and Force Field Parameterization (e.g., MM2, MM3, MMFF94, AMOEBA)

Molecular mechanics (MM) methods provide a computationally efficient way to study the conformation of large biomolecules like hex-2-ulofuranosyl hexopyranoside. These methods rely on force fields, which are sets of potential energy functions and associated parameters that describe the molecule's internal energy as a function of its atomic coordinates.

The accuracy of MM simulations is critically dependent on the quality of the force field parameters. Several force fields have been developed and parameterized for carbohydrates, including the GLYCAM and AMBER force fields. nih.govresearchgate.net The process of parameterization involves adjusting the force field's parameters to reproduce experimental data or results from higher-level quantum mechanics calculations. nih.govnih.gov This includes optimizing parameters for bond lengths, angles, and especially the dihedral angles that govern the molecule's flexibility. nih.gov For instance, force-field parameters for the key ψ and φ torsion angles around the glycosidic bond are determined by fitting to quantum mechanics potential energy curves. nih.gov The CHARMM force field, another widely used set of parameters, has also been modified to better represent carbohydrate structures. researchgate.net

Specialized force fields like AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) offer a more sophisticated, polarizable model which can provide a more accurate description of electrostatic interactions, a crucial factor in the conformation of a polar molecule like sucrose (B13894).

| AMOEBA | A polarizable force field that explicitly accounts for electronic polarization, offering higher accuracy for electrostatic interactions. youtube.com | High-accuracy modeling of solvent interactions and electrostatic properties. youtube.com |

Quantum Mechanics (QM) Approaches (e.g., Semiempirical, Hartree-Fock, Density Functional Theory (DFT)) for Conformational Energy Landscapes

Quantum mechanics (QM) methods offer a more fundamental and accurate description of molecular energetics compared to molecular mechanics. These approaches are used to calculate the conformational energy landscapes of this compound, revealing the relative energies of different conformations.

By systematically varying the glycosidic dihedral angles (φ and ψ) and calculating the energy at each point, a potential energy surface can be generated. researchgate.netresearchgate.net This "map" highlights the low-energy, and therefore most probable, conformations of the molecule. Density Functional Theory (DFT) is a popular QM method for these calculations due to its balance of accuracy and computational cost. For example, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to compute the NMR chemical shifts for ensembles of disaccharide conformations. rsc.org

While computationally intensive, QM methods are crucial for:

Validating and parameterizing molecular mechanics force fields. nih.gov

Investigating electronic effects that influence conformation.

Providing benchmark energy data for different conformers. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. nih.govnepjol.info By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of this compound over time, revealing its dynamic conformational behavior. nih.govacs.org

MD simulations of sucrose in aqueous solution have shown that the molecule is highly dynamic. nih.gov While the conformation found in the crystal structure is a major contributor in solution, the molecule does not remain in a single, rigid state. nih.gov These simulations are particularly valuable for understanding the crucial role of the solvent (water) in stabilizing certain conformations. Studies have shown that instead of persistent direct intramolecular hydrogen bonds, the conformation of sucrose in water is often stabilized by bridging water molecules that form hydrogen bonds between the two sugar rings. nih.govresearchgate.net

The length of MD simulations is a critical factor. Early, short simulations suggested a more stable global minimum, while longer simulations (on the nanosecond scale) have revealed a more complex and dynamic picture with transitions between different conformational minima. nih.gov

Conformational Searching Algorithms and Software Applications (e.g., Fast Sugar Structure Prediction Software (FSPS))

Given the flexibility of the glycosidic linkage and the puckering of the two rings, this compound can exist in a vast number of possible conformations. Manually exploring this conformational space is impractical. Therefore, specialized algorithms and software are employed to systematically or stochastically search for low-energy conformations. gu.sefrontiersin.org

One such tool is the Fast Sugar Structure Prediction Software (FSPS). nih.govnih.gov This software automates the process of finding minimum-energy conformers by performing a systematic search of the dihedral conformational space, followed by energy optimization. nih.govnih.gov These tools can rank the resulting conformations based on their energy or by comparing predicted properties, like Nuclear Overhauser Effects (NOEs), with experimental data to identify the most likely structure in solution. nih.gov

These algorithms often begin with an initial set of geometries and then systematically or randomly vary the torsional angles to generate new structures, which are then optimized to find the nearest local energy minimum. frontiersin.org

Analysis of Glycosidic Linkage Dihedral Angles (ϕ, ψ) and Ring Puckerings

Glycosidic Linkage Dihedral Angles (ϕ, ψ): The flexibility of the molecule is primarily due to rotation around the bonds of the glycosidic linkage. This rotation is described by two main dihedral angles, phi (ϕ) and psi (ψ). researchgate.netqmul.ac.uk

ϕ (phi): Typically defined by the atoms O5'-C1'-O1-C2 (for the linkage to the fructose (B13574) unit).

ψ (psi): Typically defined by the atoms C1'-O1-C2-C3 (for the linkage to the fructose unit). Note: Definitions can vary, so specifying the atoms is crucial. rsc.orgresearchgate.net

By plotting the energy of the molecule as a function of these two angles, a Ramachandran-type plot for carbohydrates can be created. researchgate.netnih.gov These plots show the "allowed" (low-energy) and "disallowed" (high-energy) regions of conformational space for the glycosidic linkage. researchgate.net MD simulations can produce population density maps of these angles, showing which conformations are most frequently visited. nih.govresearchgate.net

Table 2: Representative Dihedral Angles for Sucrose Conformations

Method/Study ϕ Angle (degrees) ψ Angle (degrees) Notes
Crystal Structure ~ -6 ~ 34 Conformation in the solid state. rsc.org
MD Simulation (in water) Varies around minima Varies around minima Shows dynamic fluctuation around low-energy states. nih.gov

Predictive Modeling of Spectroscopic Data from Conformational Ensembles (e.g., J-coupling calculations)

A powerful application of computational modeling is the prediction of experimental spectroscopic data, which serves as a stringent test of the accuracy of the theoretical models. By generating a large ensemble of conformations from an MD simulation or a conformational search, it is possible to calculate the average spectroscopic properties and compare them to experimental measurements from techniques like Nuclear Magnetic Resonance (NMR). rsc.orgnih.gov

Key NMR parameters that can be predicted include:

Nuclear Overhauser Effects (NOEs): These are related to the through-space distance between protons and are highly sensitive to conformation. Predicted NOEs, calculated from the average interatomic distances in a simulated ensemble, can be compared with experimental NOE data. nih.govd-nb.info

J-couplings (Scalar Couplings): These through-bond couplings are dependent on the dihedral angles between the coupled nuclei. By calculating the J-couplings for the populated conformations, a theoretical spectrum can be generated and compared to the experimental one. rsc.orgnih.govnih.gov

Good agreement between predicted and experimental spectroscopic data provides strong evidence that the computational model accurately represents the conformational behavior of this compound in solution. rsc.orgnih.gov

Biosynthesis and Enzymatic Pathways Involving Hex 2 Ulofuranosyl Hexopyranoside

Identification of Glycosyltransferases and Glycosidases in Hex-2-ulofuranosyl Hexopyranoside Formation and Hydrolysis

The formation and breakdown of this compound are catalyzed by specific enzymes. Glycosyltransferases are responsible for its synthesis, while glycosidases mediate its hydrolysis.

Glycosyltransferases:

The primary enzyme responsible for the synthesis of sucrose (B13894) in plants is sucrose-phosphate synthase (SPS) . This enzyme catalyzes the transfer of a glucosyl group from UDP-glucose to fructose-6-phosphate (B1210287), forming sucrose-6-phosphate. Subsequently, sucrose-phosphate phosphatase (SPP) removes the phosphate (B84403) group to yield sucrose.

Another key enzyme is sucrose synthase (SuSy) , which catalyzes a reversible reaction. It can either synthesize sucrose from UDP-glucose and fructose (B13574) or break it down into the same components. The direction of the reaction is dependent on the metabolic needs of the cell.

Glycosidases:

The hydrolysis of this compound into glucose and fructose is primarily carried out by invertases . These enzymes are crucial for providing rapidly metabolizable sugars for various cellular processes. There are different types of invertases, including cell wall, vacuolar, and cytoplasmic invertases, each playing distinct roles in plant growth and development.

The table below summarizes the key enzymes involved in the metabolism of this compound.

EnzymeFunctionSubstratesProducts
Sucrose-Phosphate Synthase (SPS)SynthesisUDP-glucose, Fructose-6-phosphateSucrose-6-phosphate, UDP
Sucrose-Phosphate Phosphatase (SPP)SynthesisSucrose-6-phosphateSucrose, Phosphate
Sucrose Synthase (SuSy)Synthesis/HydrolysisUDP-glucose, FructoseSucrose, UDP
InvertaseHydrolysisSucroseGlucose, Fructose

Metabolic Precursors and Pathways in Organisms Producing this compound (e.g., Synechocystis sp., Capparis decidua)

The production of this compound relies on the availability of its monosaccharide precursors, glucose and fructose, which are generated through various metabolic pathways.

In photosynthetic organisms like the cyanobacterium Synechocystis sp. , the precursors for sucrose synthesis are derived from the Calvin cycle. sapientia.ro Carbon dioxide is fixed into organic molecules, leading to the production of triose phosphates. sapientia.ro These can then be converted to glucose-6-phosphate and fructose-6-phosphate, the direct precursors for sucrose synthesis. In Synechocystis sp., the metabolism is adaptable, utilizing glycogen (B147801) stores during the night to provide the necessary energy and precursors for cellular maintenance. nih.gov The transition to phototrophic growth during the day involves a significant reorganization of metabolic pathways to support processes like sucrose synthesis. nih.gov The organism also possesses a photorespiratory pathway that can provide glyoxylate, a precursor for other essential molecules. nih.gov

In higher plants such as Capparis decidua , from which this compound has been isolated, the precursors are also generated through photosynthesis. jocpr.comresearchgate.net The synthesis of sucrose primarily occurs in the leaves. sapientia.ro The triose phosphates produced during the Calvin cycle are exported from the chloroplasts to the cytosol, where they are converted into fructose-6-phosphate and UDP-glucose, the substrates for sucrose-phosphate synthase. sapientia.ro This sucrose can then be transported throughout the plant to provide energy for growth and storage.

The general pathway for precursor formation is outlined below:

Photosynthesis (Calvin Cycle): CO2 + Ribulose-1,5-bisphosphate → 2 x 3-Phosphoglycerate

Reduction: 3-Phosphoglycerate → Triose Phosphates (Glyceraldehyde-3-phosphate, Dihydroxyacetone phosphate)

Gluconeogenesis/Glycolysis intermediates: Triose Phosphates → Fructose-6-phosphate & Glucose-6-phosphate → UDP-glucose

Engineered Biosynthesis in Plant Systems and Microorganisms for Complex Carbohydrate Production

Advances in metabolic engineering have made it possible to manipulate and enhance the production of complex carbohydrates, including this compound and its derivatives, in various biological systems. jbei.org

Plant Systems:

Plants are natural producers of a vast array of carbohydrates and possess the metabolic machinery to be engineered for the production of novel or high-value carbohydrates. jbei.org Researchers have successfully engineered plants to produce complex carbohydrates like human milk oligosaccharides (HMOs) by introducing bacterial biosynthetic enzymes. jbei.org This approach leverages the plant's natural ability to produce precursor molecules and provides a scalable and sustainable platform for production. jbei.org The overexpression of specific biosynthetic pathways can be used to optimize the yield of desired carbohydrates. jbei.org

Microorganisms:

Microorganisms such as Escherichia coli and yeast are also widely used as platforms for the engineered biosynthesis of carbohydrates. Their rapid growth rates and well-characterized genetics make them amenable to genetic modification. For instance, the heterologous expression of plant or cyanobacterial genes for sucrose synthesis in E. coli can lead to the production of sucrose. Metabolic engineering strategies in microorganisms often focus on redirecting carbon flux towards the desired carbohydrate product by knocking out competing pathways and overexpressing key biosynthetic enzymes.

Transcriptomic and Metabolomic Analysis of Regulatory Mechanisms in Biosynthesis

Transcriptomic and metabolomic analyses are powerful tools for understanding the complex regulatory networks that govern carbohydrate biosynthesis. creative-proteomics.com These approaches provide a global view of gene expression and metabolite levels, respectively, allowing researchers to identify key regulatory genes and metabolic choke points. creative-proteomics.comresearchgate.netfrontiersin.orgnih.gov

Transcriptomic Analysis:

Transcriptome analysis involves sequencing all the RNA transcripts in a cell or tissue, providing a snapshot of the genes that are actively being expressed. nih.govdntb.gov.uanih.govfrontiersin.orgmdpi.com In the context of this compound biosynthesis, transcriptomic studies can identify the genes encoding enzymes like SPS, SPP, and SuSy, as well as transcription factors that regulate their expression. nih.govmdpi.com By comparing the transcriptomes of plants under different conditions (e.g., high vs. low light, different developmental stages), researchers can uncover how the expression of these genes is controlled in response to environmental and developmental cues. nih.govnih.gov For example, studies have shown that the expression of many carbohydrate synthesis genes is regulated by sugar levels, particularly sucrose and glucose. nih.gov

Metabolomic Analysis:

Metabolomics involves the comprehensive analysis of all metabolites within a biological sample. creative-proteomics.comresearchgate.netfrontiersin.orgnih.govresearchgate.net This approach can be used to quantify the levels of metabolic precursors for sucrose synthesis, such as glucose-6-phosphate and fructose-6-phosphate, as well as sucrose itself. frontiersin.orgnih.gov By combining metabolomic data with transcriptomic data, researchers can build a more complete picture of how gene expression changes translate into metabolic outputs. frontiersin.orgdntb.gov.ua This integrated approach can reveal how metabolic pathways are interconnected and regulated to maintain carbohydrate homeostasis. creative-proteomics.comfrontiersin.org

The table below provides an overview of the applications of these 'omics' technologies in studying this compound biosynthesis.

TechnologyApplicationKey Findings
Transcriptomics - Identify genes involved in biosynthesis and their regulation. nih.govfrontiersin.orgmdpi.com - Understand the response of biosynthetic pathways to environmental stimuli. nih.gov- Identification of specific isoforms of SPS and SuSy with distinct expression patterns. nih.gov - Elucidation of sugar-sensing and signaling pathways that control gene expression. nih.gov
Metabolomics - Quantify metabolic precursors, intermediates, and final products. frontiersin.orgnih.gov - Identify metabolic bottlenecks and alternative pathways. researchgate.net- Correlation of sucrose accumulation with the levels of its precursors. frontiersin.org - Discovery of unexpected metabolic shifts in response to genetic or environmental changes. researchgate.net

Metabolic Fates and Biological Interactions of Hex 2 Ulofuranosyl Hexopyranoside

Integration into General Carbohydrate Metabolism Pathways

As a disaccharide, the metabolic journey of Hex-2-ulofuranosyl hexopyranoside begins with its breakdown into monosaccharide units. This process is essential for its integration into the central pathways of carbohydrate metabolism, such as glycolysis. The metabolism of carbohydrates is a fundamental process for energy production in most living organisms. wikipedia.org

The initial step in the utilization of this compound involves enzymatic hydrolysis of the glycosidic bond that links the hexose (B10828440) and hex-2-ulofuranose units. wikipedia.org This reaction is catalyzed by a class of enzymes known as glycoside hydrolases or glycosidases. wikipedia.org These enzymes are specific for the type of glycosidic linkage and the monosaccharides involved. wikipedia.org Upon hydrolysis, this compound would yield its constituent monosaccharides: a hexopyranose (like glucose) and a hex-2-ulofuranose (like fructose).

Once released, these monosaccharides can enter the glycolytic pathway to be converted into pyruvate, generating a small amount of ATP and NADH in the process. libretexts.org Pyruvate can then be further metabolized in the citric acid cycle and oxidative phosphorylation to produce a significant amount of ATP, the primary energy currency of the cell. For instance, glucose is phosphorylated to glucose-6-phosphate to enter glycolysis, and fructose (B13574) is typically converted to fructose-6-phosphate (B1210287). nih.gov

In humans, the digestion of disaccharides like sucrose (B13894) occurs in the small intestine, where enzymes on the brush border, such as sucrase-isomaltase, cleave them into monosaccharides for absorption. nih.govncert.nic.in While the specific enzymes for this compound are not as extensively characterized as those for sucrose, it is presumed that a similar enzymatic breakdown is required for its metabolism. Studies on circulating disaccharides in humans and rats have shown that while maltose (B56501) is readily metabolized, lactose (B1674315) and sucrose are largely excreted when administered intravenously, indicating that specific transporters and enzymes are necessary for their utilization. nih.gov

Role as a Bacterial Metabolite

The gut microbiome plays a crucial role in the digestion of complex carbohydrates that are indigestible by human enzymes. Bacteria residing in the gut, particularly from the genera Bifidobacterium and Lactobacillus, are well-equipped with a diverse arsenal (B13267) of glycoside hydrolases that can break down a wide variety of oligosaccharides. nih.govnih.govoup.comnih.gov These bacteria can ferment oligosaccharides, producing short-chain fatty acids (SCFAs) like butyrate, acetate (B1210297), and lactate (B86563) as byproducts. nih.gov These SCFAs have numerous beneficial effects on host health.

Bacteria employ sophisticated systems to transport and metabolize sugars. The phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) is a common mechanism in bacteria for the uptake and concomitant phosphorylation of sugars. nih.govwikipedia.orgasm.orgnih.gov This system not only transports the sugar across the cell membrane but also prepares it for entry into metabolic pathways. nih.govwikipedia.orgasm.orgnih.gov Additionally, ATP-binding cassette (ABC) transport systems are involved in the uptake of oligosaccharides in some bacteria. nih.govresearchgate.netunl.edu

Research on the metabolism of sucrose isomers by bacteria like Fusobacterium mortiferum has shown that these organisms can utilize a range of α-D-glucosyl-D-fructoses as energy sources. nih.gov This suggests that bacteria possessing the necessary enzymes can also metabolize this compound. The ability of bacteria to utilize specific oligosaccharides is strain-dependent and relies on the presence of specific transport proteins and glycoside hydrolases. nih.govresearchgate.nettandfonline.com For example, some Lactobacillus species are known to ferment glucose to lactate, a process that can be fueled by the breakdown of various disaccharides. nih.govresearchgate.net The metabolism of such compounds by gut microbiota can influence the composition and function of the microbial community itself. nih.govyoutube.com

Glycoside hydrolases produced by bacteria are not only used for nutrient acquisition but can also play a role in biofilm degradation and host-pathogen interactions. nih.govasm.orgnih.gov

Interplay with Plant Physiology and Stress Responses

In the plant kingdom, this compound has been identified as a significant compound that accumulates during specific processing methods of certain plants. A notable example is its accumulation in the rhizomes of Polygonatum kingianum during traditional roasting processes. researchgate.netunl.edu Studies using untargeted GC-MS analysis have revealed that the content of this compound increases significantly in samples of P. kingianum that have undergone multiple cycles of steaming and roasting. researchgate.netunl.edu

This accumulation is linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. researchgate.netunl.edu The increase in pyran and furan (B31954) compounds is a characteristic feature of the roasting process, and this compound is a prominent compound in this class. researchgate.netunl.edu Its formation suggests a transformation of native carbohydrates within the plant material under thermal stress. The compound is noted to be more thermostable than free sugars, which may contribute to its accumulation during prolonged heating. unl.edu

The presence and accumulation of such oligosaccharides in plants can be associated with various physiological and stress responses. In general, soluble sugars, including oligosaccharides, can act as osmoprotectants, signaling molecules, and carbon reserves in plants, helping them to cope with abiotic stresses such as drought, salinity, and extreme temperatures. The synthesis of sucrose, a related disaccharide, and its subsequent cleavage by enzymes like sucrose synthase are central to plant metabolism and the allocation of carbon resources to different tissues. frontiersin.org

Molecular Recognition and Binding with Carbohydrate-Binding Proteins (Lectins)

Carbohydrate-binding proteins, particularly lectins, are crucial for mediating a wide array of biological processes through their specific recognition of carbohydrate structures. nih.gov Oligosaccharides like this compound serve as ligands for these proteins. The interaction between a carbohydrate and a lectin is highly specific, driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions at the lectin's carbohydrate-recognition domain (CRD). nih.gov

The specificity of these interactions allows lectins to distinguish between different oligosaccharide structures, playing a key role in cell-cell recognition, adhesion, and signaling. nih.gov The binding of an oligosaccharide to a lectin can trigger downstream cellular events. Variations in the structure of cellular oligosaccharides can be detected by lectins, making them important tools in studying molecular recognition. nih.gov

Involvement in Cell Recognition and Signaling Processes

The interactions between oligosaccharides on the cell surface and lectins on adjacent cells or in the extracellular matrix are fundamental to cell recognition and communication. These interactions are involved in a multitude of physiological and pathological processes, including immune responses, inflammation, and tumor metastasis. nih.gov

As a component of a larger glycan structure or as a free molecule, this compound could potentially participate in these signaling cascades. The specific arrangement of its hydroxyl groups and the conformation of its glycosidic linkage would determine its binding affinity and specificity for particular lectins, thereby influencing the resulting cellular response.

Contributions to Host-Pathogen Interactions

The recognition of specific carbohydrate structures is a critical aspect of host-pathogen interactions. Many pathogens, including bacteria and viruses, utilize lectins to adhere to host cell surfaces, a crucial first step in the infection process. For instance, bacterial lectins can bind to fucosylated oligosaccharides on host cells. nih.govoup.com

Conversely, the host's immune system also employs lectins to recognize and eliminate pathogens. Therefore, oligosaccharides like this compound, if present on host or pathogen surfaces, could modulate these interactions. They might act as receptors for pathogen attachment or, alternatively, as decoys to inhibit pathogen binding.

Computational Studies on Molecular Docking and Ligand-Protein Interactions

Computational methods, particularly molecular docking, have become indispensable tools for studying the interactions between carbohydrates and proteins at the atomic level. tandfonline.com These techniques allow researchers to predict the binding mode and affinity of a ligand, such as this compound, within the binding site of a protein like a lectin. nih.govnih.govtandfonline.com

Molecular docking simulations can identify the key amino acid residues involved in the interaction and elucidate the nature of the forces that stabilize the complex. nih.govnih.gov Such studies have been widely used to understand the specificity of lectin-carbohydrate binding and to design inhibitors that could block these interactions. nih.gov Given the flexibility of carbohydrates, these computational approaches are challenging but provide valuable insights that complement experimental data. tandfonline.com

Data Tables

Table 1: Accumulation of this compound in Processed Polygonatum kingianum

Sample Processing Relative Content of this compound
Unprocessed (1-K-0) Low
1-7 Steaming & Roasting Cycles Moderate
1-K-7, 1-K-8, 1-K-9 Cycles High Accumulation

Source: Adapted from a 2023 study on the volatile components of Polygonatum kingianum. researchgate.netunl.edu

Table 2: General Characteristics of Oligosaccharide-Lectin Interactions

Interaction Feature Description
Specificity High, dependent on oligosaccharide structure and lectin's CRD.
Binding Forces Hydrogen bonds, van der Waals forces, hydrophobic interactions.
Biological Roles Cell recognition, cell adhesion, signaling, host-pathogen interactions.

Source: General principles derived from studies on lectin-glycoconjugate interactions. nih.gov

Compound Names Mentioned in this Article

Acetate

ATP (Adenosine triphosphate)

Butyrate

Fructose

Fructose-6-phosphate

Glucose

Glucose-6-phosphate

this compound

Lactate

Lactose

Maltose

NADH (Nicotinamide adenine (B156593) dinucleotide + hydrogen)

Pyruvate

Sucrose

Sucrose-isomaltase

Synthetic Methodologies for Hex 2 Ulofuranosyl Hexopyranoside and Analogs

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations, combined with the versatility of chemical reactions, to build complex molecules that are difficult to access through purely chemical or biological routes. nih.gov This approach is particularly useful for modifying natural disaccharides like sucrose (B13894) (a prominent example of a hex-2-ulofuranosyl hexopyranoside) to create novel analogs.

A notable example is the synthesis of sucrose analogs modified at the 3-position of the glucose ring. nih.gov This process begins with the large-scale enzymatic oxidation of sucrose using the bacterium Agrobacterium tumefaciens. This step selectively oxidizes the 3-hydroxyl group of the glucopyranosyl unit to a ketone, yielding 3-ketosucrose (B162324) in a 40% yield. nih.gov This keto-intermediate is a versatile precursor for a variety of chemical modifications.

From 3-ketosucrose, further chemical steps can be employed to introduce new functionalities. For instance, treatment with hydroxylamine (B1172632) or methoxylamine generates the corresponding oximes. nih.gov Subsequent reduction of these oximes or stereoselective hydrogenation of the peracetylated 3-ketosucrose opens pathways to amino- and thio-sucrose analogs. nih.gov These synthesized analogs have been studied as inhibitors of dextransucrases, enzymes that polymerize sucrose into dextran. nih.gov The inhibitory activities of these compounds highlight how chemo-enzymatic synthesis can produce valuable molecular probes for studying carbohydrate-protein interactions.

CompoundTarget EnzymeInhibition TypeKey Synthetic StepReference
3-Ketosucrose oxime (as acetate)Dextransucrase (L. mesenteroides B-1397)CompetitiveOximation of 3-ketosucrose nih.gov
3-Amino-3-deoxysucroseDextransucrase (L. mesenteroides B-1397)CompetitiveStereoselective hydrogenation and azidation nih.gov
3-ThiosucroseDextransucrase (L. mesenteroides B-1397)Not a substrate or inhibitorReaction of triflate with potassium ethylxanthate nih.gov

Chemical Synthesis Strategies for Glycosidic Linkage Formation

The formation of the glycosidic bond, particularly the 1,2-linkage between a pyranose and a furanose, is the central challenge in the chemical synthesis of hex-2-ulofuranosyl hexopyranosides. youtube.com The reaction involves coupling a glycosyl donor (an activated sugar) with a glycosyl acceptor (a sugar with a free hydroxyl group). nih.gov Controlling the stereochemistry at the anomeric center to obtain the desired α or β configuration is a significant obstacle. nih.gov

One advanced strategy to achieve high stereoselectivity is Intramolecular Aglycone Delivery (IAD). This method involves temporarily tethering the glycosyl acceptor to the glycosyl donor. The glycosylation then occurs as an intramolecular reaction, which directs the approach of the acceptor to a specific face of the donor, thus controlling the anomeric stereochemistry.

This IAD method has been successfully applied to the synthesis of a non-reducing disaccharide composed of the rare sugars D-allopyranose and D-psicofuranose, which is an analog of sucrose. mdpi.com In this synthesis, an allopyranose donor was functionalized with a 2-naphthylmethyl (NAP) ether. This group facilitates the IAD for the stereoselective formation of a 1,2-cis α-glycosidic linkage with a D-psicofuranose acceptor. mdpi.com The psicose acceptor was protected with benzoyl groups, and the coupling was promoted by a thiophilic activator. This approach represents a significant advance in synthesizing rare sugar-containing disaccharides, which can be used to explore new functional sweeteners. mdpi.com

Glycosyl DonorGlycosyl AcceptorKey StrategyLinkage FormedProduct ClassReference
D-Allopyranose derivative1,3,4,6-tetra-O-benzoyl-D-psicofuranoseNAP-mediated Intramolecular Aglycone Delivery (IAD)α-D-allopyranosyl-(1→2)-β-D-psicofuranosideSucrose-mimicking rare sugar disaccharide mdpi.com

Derivatization Techniques for Enhanced Analytical Detection and Structural Modification

Derivatization of carbohydrates is crucial for both structural modification to create new analogs and for enhancing their detection in analytical techniques like chromatography and mass spectrometry. researchgate.net Native sugars often lack a chromophore, making them difficult to detect with standard UV-Vis detectors. Derivatization introduces a UV-active or fluorescent tag, significantly improving sensitivity. researchgate.net

Common derivatization techniques target the carbonyl group at the reducing end of a sugar or its hydroxyl groups. researchgate.net For non-reducing disaccharides like hex-2-ulofuranosyl hexopyranosides, which lack a free carbonyl group, derivatization typically involves modifying the hydroxyl groups. However, a common analytical strategy involves acid hydrolysis to break the glycosidic linkage, followed by derivatization of the resulting monosaccharides. youtube.com

In the context of synthesis, derivatization is a fundamental tool for structural modification. As seen in the chemo-enzymatic synthesis of sucrose analogs, the intermediate 3-ketosucrose was derivatized into an oxime. nih.gov This was not for detection but to create a new functional group that could be further transformed, in this case via reduction to an amine. nih.gov Similarly, the conversion of a hydroxyl group into a triflate ester created a good leaving group, enabling nucleophilic substitution to introduce azide (B81097) or thio-groups, leading to 3-azido- and 3-thio-sucrose analogs. nih.gov These transformations highlight how derivatization is a key step in converting a basic scaffold into a diverse library of modified compounds.

Another important derivatization is the introduction of fluorine atoms to replace hydroxyl groups. nih.gov This modification can improve metabolic stability and alter binding affinities, making fluorinated analogs valuable as biochemical probes. nih.govresearchgate.net

Design and Synthesis of Glycomimetics Targeting this compound Interactions

Glycomimetics are molecules designed to mimic the structure and/or function of natural carbohydrates. nih.govmdpi.com They are developed to overcome the limitations of native carbohydrates as potential therapeutic agents, such as low metabolic stability and poor bioavailability. researchgate.netnih.gov The design of glycomimetics often involves replacing key structural motifs of the parent sugar with more stable isosteres. mdpi.com

Common strategies in the design of glycomimetics based on this compound structures include:

Modification of the Glycosidic Linkage: The oxygen atom of the glycosidic bond is susceptible to enzymatic hydrolysis. Replacing it with a sulfur atom (to create a thiodisaccharide) or a methylene (B1212753) group (a C-glycoside) results in a linkage that is resistant to glycosidases. nih.gov For example, sulfur-linked polysaccharide analogs have been synthesized chemoenzymatically and shown to be potent inhibitors of heparanase, an enzyme involved in cancer and inflammation. nih.gov

Deoxygenation and Fluorination: The removal of hydroxyl groups (deoxygenation) or their replacement with fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties. researchgate.netnih.gov Fluorination is a particularly promising strategy, as the small size of fluorine allows it to replace a hydroxyl group with minimal steric perturbation, while its high electronegativity can influence binding interactions. researchgate.netnih.gov

These glycomimetic design strategies have led to the development of potent and selective inhibitors of carbohydrate-binding proteins and enzymes, offering promising avenues for therapeutic intervention. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Hex 2 Ulofuranosyl Hexopyranoside in Complex Matrices

Sample Preparation and Extraction Protocols for Diverse Biological Samples (e.g., biological fluids, tissue, cell cultures, plant extracts)

The primary goal of sample preparation is to isolate Hex-2-ulofuranosyl hexopyranoside from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of protocol depends heavily on the nature of the biological sample.

For biological fluids such as plasma, serum, or urine, protein precipitation is a common initial step. This is often achieved by adding organic solvents like acetonitrile (B52724) or agents like trichloroacetic acid, followed by centrifugation to remove the precipitated proteins. The resulting supernatant, containing the analyte, can then be further purified.

Tissue samples require homogenization to break down the cellular structure and release the intracellular contents. This is typically performed in a suitable buffer. Subsequent extraction may involve liquid-liquid extraction (LLE) or, more commonly, solid-phase extraction (SPE). SPE is particularly effective for cleaning up complex samples. Cartridges packed with specific sorbents can selectively retain interfering compounds while allowing the polar carbohydrate to pass through, or conversely, retain the carbohydrate which is then eluted with a stronger solvent.

Cell cultures are first harvested and lysed to release the cellular components. The extraction protocol then follows a similar path to that of tissue homogenates, often involving precipitation of proteins and lipids followed by a cleanup step like SPE.

Plant extracts are often rich in pigments, phenolics, and other secondary metabolites that can interfere with analysis. Initial extraction is typically done with an aqueous or alcoholic solvent. A common cleanup procedure involves the use of Carrez clarification reagents (potassium ferrocyanide and zinc sulfate), which precipitate many interfering compounds. waters.com

A summary of common extraction techniques is provided in the table below.

Table 1: Sample Preparation and Extraction Protocols for this compound

Sample Type Preparation/Extraction Technique Principle Key Considerations
Biological Fluids Protein Precipitation Use of organic solvents (e.g., acetonitrile) or acids to denature and precipitate proteins. Efficiency of protein removal; potential for analyte co-precipitation.
Tissue Homogenization followed by Solid-Phase Extraction (SPE) Mechanical disruption to release analytes, followed by selective purification on a solid sorbent. Choice of homogenization buffer and SPE sorbent is critical for recovery.
Cell Cultures Cell Lysis and SPE Disruption of cell membranes to release contents, followed by purification. Method of lysis must not degrade the target analyte.

| Plant Extracts | Solvent Extraction and Clarification | Use of solvents (e.g., ethanol/water) to extract sugars, followed by precipitation of interferences (e.g., Carrez reagents). waters.com | Removal of pigments and phenolics that can interfere with chromatography. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Separation

High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are the cornerstones for the separation and analysis of carbohydrates like this compound. waters.com These techniques separate compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For carbohydrate analysis, hydrophilic interaction liquid chromatography (HILIC) is a common mode. waters.comthermofisher.com HILIC columns, often with amide or amino functional groups, are used with a mobile phase consisting of a high percentage of an organic solvent like acetonitrile and a smaller percentage of aqueous buffer. waters.comresearchgate.net This setup is ideal for retaining and separating polar compounds like disaccharides. Gradient elution, where the proportion of the aqueous solvent is gradually increased, is often used to separate more complex mixtures of carbohydrates. waters.com

UHPLC offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. waters.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

Detection of non-UV-absorbing compounds like this compound is typically achieved using Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD). thermofisher.comresearchgate.netlcms.czyoutube.com Mass Spectrometry (MS) is also a powerful detection technique that provides not only quantification but also structural information, which is invaluable for confirming the identity of the analyte. waters.comescholarship.org

Table 2: Typical HPLC/UHPLC Parameters for Disaccharide Analysis

Parameter HPLC UHPLC
Column Chemistry Amide, Amino, or Aminex (e.g., HPX-87) researchgate.net BEH Amide waters.comlcms.cz
Particle Size 3-5 µm < 2 µm
Mobile Phase Acetonitrile/Water (e.g., 80:20 v/v) researchgate.netresearchgate.net Acetonitrile/Water with modifiers (e.g., ammonium (B1175870) hydroxide) waters.com
Flow Rate 0.8 - 2.0 mL/min researchgate.netmdpi.com 0.1 - 0.5 mL/min waters.com
Detection Refractive Index (RI), ELSD lcms.cz Charged Aerosol Detector (CAD), Mass Spectrometry (MS) waters.comthermofisher.com

| Analysis Time | 15 - 30 min | < 10 min |

Capillary Electrophoresis (CE) for High-Efficiency Separation

Capillary electrophoresis (CE) is a powerful analytical technique that offers extremely high separation efficiency and resolution, making it well-suited for separating closely related isomers of carbohydrates. nih.govacs.org Separation in CE is based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary.

Since native sugars like this compound are neutral, they must be derivatized to impart a charge or analyzed in the presence of complexing agents that induce a charge. A common approach is to use a high-pH background electrolyte (BGE), such as sodium hydroxide, which deprotonates the hydroxyl groups of the sugars, making them anionic. mdpi.com Another strategy involves forming complexes with borate (B1201080) ions from a borate buffer, which also creates negatively charged species. mdpi.comnih.gov Alternatively, pre-column derivatization with a fluorescent tag that has a charge, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), can be employed. mdpi.com This not only allows for separation but also enables highly sensitive laser-induced fluorescence (LIF) detection.

CE methods are capable of separating not only constitutional isomers but also positional isomers of disaccharides, which can be extremely challenging to resolve by HPLC alone. nih.govmdpi.com The technique's high efficiency stems from the plug-like flow profile of the electroosmotic flow (EOF), which minimizes band broadening. nih.gov

Table 3: Capillary Electrophoresis Conditions for Sugar Isomer Separation

Parameter Description
Separation Mode Capillary Zone Electrophoresis (CZE)
Capillary Fused silica, often coated to suppress electroosmotic flow nih.gov
Background Electrolyte (BGE) High pH buffer (e.g., >pH 12) or Borate/Phosphate (B84403) buffers mdpi.comnih.gov
Derivatization Optional, but often used for sensitivity (e.g., APTS for LIF detection) mdpi.com
Separation Voltage High voltage (e.g., -30 kV) applied across the capillary mdpi.com

| Detection | Direct UV (at low wavelengths), Indirect UV, or Laser-Induced Fluorescence (LIF) |

Chemometric Analysis of Spectroscopic Data for Isomer Discrimination and Relative Quantification

When chromatographic or electrophoretic methods fail to completely resolve isomers of this compound, chemometrics combined with spectroscopic techniques can provide a powerful alternative for discrimination and quantification. researchgate.netresearchgate.net Chemometrics involves using multivariate statistical methods to extract meaningful information from complex chemical data. researchgate.net

This approach is often used with data from mass spectrometry (MS) or infrared (IR) spectroscopy. Even if isomers co-elute from a chromatography column, they may produce subtly different mass spectra (e.g., different fragment ion ratios) or IR spectra. Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can analyze the entire spectrum to identify these small but significant differences.

PCA can be used for qualitative discrimination, clustering samples based on their spectral patterns to distinguish between different isomeric profiles. PLS, on the other hand, is a quantitative method. It can build a regression model that correlates the spectral data of calibration standards with the known concentrations or relative abundances of the isomers. This model can then be used to predict the concentration of each isomer in unknown samples, even when they are present in a mixture. This approach avoids the need for complete physical separation, offering a high-throughput solution for isomer analysis. researchgate.net

Internal Standardization and Quantitative Analysis Considerations in Chromatographic Methods

For accurate and precise quantification in chromatographic methods, the use of an internal standard (IS) is highly recommended. youtube.com An internal standard is a compound that is chemically similar to the analyte but not present in the original sample. A known amount of the IS is added to every sample, calibrator, and quality control sample before any sample processing begins. waters.comyoutube.com

The purpose of the internal standard is to correct for variations in sample preparation, injection volume, and instrument response. youtube.com Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. Because both the analyte and the IS are subjected to the same potential losses or variations throughout the analytical process, this ratio remains constant, leading to improved accuracy and precision. youtube.com

The ideal internal standard should have similar chromatographic behavior and extraction recovery to the analyte. For the analysis of this compound, suitable internal standards could include other non-endogenous disaccharides or, ideally, a stable isotope-labeled version of the analyte itself (e.g., ¹³C-labeled sucrose). waters.com Stable isotope-labeled standards are considered the gold standard as their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave in the same manner during all stages of the analysis. waters.com

Table 4: Potential Internal Standards for this compound Analysis

Internal Standard Type Example(s) Rationale
Structurally Similar Disaccharide Lactose (B1674315), Maltose (B56501) Similar chemical properties and chromatographic retention. Must be absent in the sample.

| Stable Isotope-Labeled Standard | ¹³C₆-Glucose, ¹³C₆-Lactose waters.com | Co-elutes with the analyte and corrects for matrix effects and extraction variability most effectively. The ideal choice for MS-based detection. |

Biotechnological and Industrial Research Applications of Hex 2 Ulofuranosyl Hexopyranoside

Development of Cost-Effective Production Processes from Carbohydrate-Based Feedstocks

The industrial production of hex-2-ulofuranosyl hexopyranoside, along with its isomer isomaltulose, primarily relies on the enzymatic conversion of sucrose (B13894). nih.govnih.gov This biotransformation is considered a more practical and economical approach compared to chemical synthesis. researchgate.net Sucrose, an abundant and inexpensive raw material from sources like sugarcane and sugar beets, serves as an ideal and sustainable feedstock for this process. researchgate.netresearchgate.net

The key to this conversion is the enzyme sucrose isomerase (EC 5.4.99.11), also known as isomaltulose synthase or trehalulose (B37205) synthase. sci-hub.secaldic.com This enzyme catalyzes the intramolecular rearrangement of sucrose, yielding primarily isomaltulose and trehalulose. researchgate.netsci-hub.se The ratio of these two isomers can be influenced by the specific microbial source of the enzyme and the reaction conditions. nih.gov For instance, sucrose isomerase from Erwinia rhapontici was one of the first enzymes described for trehalulose synthesis. caldic.com

Research has focused on identifying and characterizing sucrose isomerases from various microorganisms to optimize the production of trehalulose. Strains of Pseudomonas mesoacidophila and Agrobacterium radiobacter have been found to produce enzyme systems that yield a high ratio of trehalulose to isomaltulose, with some processes achieving a weight ratio of at least 4:1. google.comgoogle.com Temperature is a critical factor, with lower temperatures (e.g., 30°C) favoring the formation of trehalulose over isomaltulose and reducing the hydrolysis of sucrose into glucose and fructose (B13574). caldic.com

Current industrial production of sucrose isomers like isomaltulose has reached a scale of over 10,000 tons annually, highlighting the commercial viability of these enzymatic processes. nih.govsci-hub.se The development of cost-effective methods, including the use of immobilized enzymes or whole cells, further enhances the economic feasibility of using carbohydrate-based feedstocks for large-scale production. sci-hub.segoogle.com

Table 1: Microbial Sources of Sucrose Isomerase and their Primary Products

Microbial SourcePrimary Sucrose Isomer(s) ProducedReference
Erwinia rhaponticiIsomaltulose, Trehalulose caldic.com
Pseudomonas mesoacidophilaTrehalulose nih.govgoogle.com
Agrobacterium radiobacterTrehalulose google.com
Serratia plymuthicaIsomaltulose nih.gov
Pantoea dispersa UQ68JIsomaltulose nih.gov
Protaminobacter rubrumIsomaltulose, Trehalulose wikipedia.orgmeliponinibeehoney.com

Role in Biomaterial Development and Modification

The distinct physicochemical properties of this compound (trehalulose) make it a promising candidate for biomaterial development and modification. Unlike its isomer isomaltulose, trehalulose strongly resists crystallization and forms an amorphous solid upon drying. wikipedia.orgmeliponinibeehoney.com This characteristic can be advantageous in applications where a non-crystalline, stable matrix is required.

Simple sugars, particularly disaccharides like trehalose (B1683222) (a different sucrose isomer), are known to stabilize biomaterials such as proteins and phospholipids (B1166683) during drying processes. nih.gov This stabilization is attributed to the ability of the sugar to form a glass and to directly interact with the biomolecules. nih.gov Given that trehalulose also forms an amorphous glass, it is being investigated for similar cryoprotective and stabilizing applications in biomedicine. acs.org

Isomaltulose, a closely related sucrose isomer often produced alongside trehalulose, is already utilized as a renewable starting material for the production of biocompatible polymers and biosurfactants. nih.gov The potential for trehalulose in these areas is also being explored, particularly due to its higher solubility and sweetness compared to isomaltulose, which could be beneficial in certain formulations. caldic.com The use of such specialty carbohydrates is a growing trend in regenerative medicine and functional foods. openpr.com

Potential in Biorefining and Sustainable Resource Utilization

The use of sucrose as a starting material for producing this compound and other isomers represents a key strategy in biorefining and sustainable resource utilization. researchgate.netcaldic.com Sucrose is an abundant, renewable, and low-cost biomass. researchgate.netcaldic.com The enzymatic conversion of this readily available resource into higher-value functional sugars like trehalulose allows for the full utilization of sucrose resources. researchgate.netcaldic.com

This approach aligns with the principles of a circular bioeconomy by transforming an agricultural commodity into specialty chemicals with diverse applications. The production of sucrose isomers from sucrose is more environmentally friendly compared to many chemical conversion processes. nih.gov This biotechnological route avoids harsh chemicals and conditions, often operating at mild temperatures and pH. caldic.comceon.rs

The resulting products, including trehalulose, can then be used in various industries, from food and pharmaceuticals to biomaterials, thereby creating a value chain based on sustainable carbohydrate feedstocks. meliponinibeehoney.comresearchgate.netnih.gov This comprehensive utilization of sucrose resources through biotechnology is a significant area of ongoing research and development. researchgate.netnih.gov

Applications of Carbohydrate-Active Enzymes (CAZymes) in Biotransformations

The synthesis of this compound is a prime example of the application of Carbohydrate-Active Enzymes (CAZymes) in biotransformations. caldic.comnih.gov Specifically, sucrose isomerases, which belong to the glycoside hydrolase (GH) family 13, are the key biocatalysts in this process. nih.govresearchgate.netcaldic.com

CAZymes are a broad class of enzymes that build, modify, or break down carbohydrates. ihmc.us In the context of sucrose isomerization, these enzymes exhibit a high degree of specificity, catalyzing the conversion of sucrose to its isomers with high efficiency. sci-hub.secaldic.com The reaction mechanism involves the cleavage of the glycosidic bond in sucrose, followed by an intramolecular rearrangement and the formation of a new bond to create trehalulose or isomaltulose. sci-hub.se

Research in this area focuses on several aspects:

Discovery and Characterization: Identifying novel sucrose isomerases from diverse microbial sources with desired properties, such as high product specificity for trehalulose, stability under industrial conditions, and optimal activity at specific temperatures and pH. nih.govnih.gov

Enzyme Engineering: Modifying the structure of sucrose isomerases through techniques like site-directed mutagenesis to improve their catalytic efficiency, thermostability, or product profile. sci-hub.se

Process Optimization: Developing efficient bioprocesses using either isolated enzymes (which may be immobilized to improve reusability) or whole microbial cells. sci-hub.segoogle.com

Multi-enzyme Cascades: Designing complex reaction pathways where multiple enzymes work in sequence to produce valuable chemicals from sucrose. nih.govmdpi.com

The use of CAZymes for producing sucrose isomers is a well-established industrial technology that continues to be refined for improved efficiency and cost-effectiveness. nih.govnih.gov

Contribution to Glycomics Research and Development Market

The study and application of this compound and other carbohydrates are integral to the field of glycomics. Glycomics is the comprehensive study of the structure, function, and biology of glycans (sugars) in biological systems. longdom.org The ability to synthesize specific glycan structures, such as sucrose isomers, is crucial for advancing this field. ihmc.us

The global glycomics market is experiencing significant growth, driven by increasing research and development activities in pharmaceuticals and biotechnology, a rising focus on personalized medicine, and the growing recognition of the role of glycans in health and disease. grandviewresearch.comresearchandmarkets.comimarcgroup.com The market was valued at USD 1.65 billion in 2022 and is projected to grow at a compound annual growth rate (CAGR) of 14.6% from 2023 to 2030. grandviewresearch.com Another report estimates the market to reach USD 10.1 billion by 2035, with a CAGR of 15.6%. prophecymarketinsights.com

Table 2: Glycomics Market Size and Projections

Report Source2022 Value2024 ValueProjected Value (Year)CAGR
Grand View Research$1.65 Billion--14.6% (2023-2030)
Unnamed Report-$2.4 Billion$10.1 Billion (2035)15.6%
Emergen Research-$1.85 Billion$6.62 Billion (2033)15.20%
IMARC Group-$1.7 Billion$4.5 Billion (2033)10.61%

This compound and other sucrose isomers contribute to this market in several ways:

Research Tools: As well-defined carbohydrate structures, they serve as standards and research tools for developing analytical techniques in glycomics, such as liquid chromatography and mass spectrometry, which are used to separate and identify isomeric glycan structures. nih.gov

Drug Discovery and Development: The unique biological properties of sucrose isomers, such as their slow digestion and potential prebiotic effects, make them subjects of interest in drug discovery and development, which is the largest application segment in the glycomics market. caldic.comgrandviewresearch.comprophecymarketinsights.com

Biomarker Discovery: Understanding how the body metabolizes different sugar isomers can provide insights into metabolic pathways and potentially lead to the discovery of new biomarkers for various conditions. longdom.org

The production and study of compounds like this compound are thus intertwined with the growth of the glycomics market, which is heavily supported by academic and research institutes and increasing investment from both public and private sectors. grandviewresearch.comprophecymarketinsights.comemergenresearch.com

Future Directions and Emerging Research Avenues in Hex 2 Ulofuranosyl Hexopyranoside Studies

Integration of Artificial Intelligence and Machine Learning in Glycan Structure and Function Prediction

The immense structural diversity of glycans presents a significant analytical challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. These computational approaches can analyze vast datasets to identify patterns that are beyond human recognition, offering predictive insights into the relationship between glycan structure and function.

For Hex-2-ulofuranosyl hexopyranoside, AI and ML models could be trained on existing data from various isomers to predict how different glycosidic linkages (the bond connecting the two sugar units) and stereochemistry influence their three-dimensional shape and biological activity. For example, machine learning algorithms could predict the binding affinity of different this compound isomers to specific proteins, such as enzymes or lectins (carbohydrate-binding proteins). This could help in identifying isomers with potential roles in cellular communication or signaling. Furthermore, AI can aid in the interpretation of complex analytical data, such as mass spectra, to rapidly identify and quantify different isomers of this compound within a biological sample.

Development of Novel Tools for Glycan Synthesis and Analysis

Progress in glycobiology is intrinsically linked to the development of tools that allow for the precise synthesis and detailed analysis of glycans. The chemical or enzymatic synthesis of specific this compound isomers with defined structures is crucial for studying their biological functions in isolation. Automated glycan assembly is one such novel approach that could be adapted for the rapid and controlled synthesis of a library of this compound isomers.

In the realm of analysis, advanced mass spectrometry (MS) techniques, coupled with separation methods like high-performance liquid chromatography (HPLC), are enabling the sensitive detection and structural characterization of disaccharides. Innovations in MS, such as ion mobility-mass spectrometry, can separate isomers based on their shape, providing an additional dimension of analysis for distinguishing between different forms of this compound. These tools are critical for accurately identifying which specific isomer is present in a biological system and is responsible for a particular function.

Elucidating Detailed Structure/Function Relationships of this compound

A central goal of glycobiology is to understand how the specific structure of a glycan dictates its function. For this compound, this involves moving beyond a general understanding of it as a sugar and dissecting how subtle structural variations among its isomers lead to distinct biological outcomes.

Future research will focus on creating detailed atomic-level models of how specific isomers of this compound interact with their protein targets. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), combined with computational modeling, can reveal the precise molecular interactions that govern binding and recognition. By synthesizing a range of isomers and testing their activity in biological assays, researchers can build a comprehensive picture of the structure-activity relationship. For instance, one isomer might be readily metabolized for energy, while another might act as a competitive inhibitor for a specific enzyme due to its unique shape.

Exploring Uncharted Biological Roles and Interactions

While the role of common sugars like sucrose (B13894) (a specific isomer of this compound) in metabolism is well-established, the biological functions of other, less common isomers remain largely unexplored. There is a growing appreciation that small carbohydrates can have signaling roles, similar to hormones or other signaling molecules.

Advancements in High-Throughput Glycomics and Metabolomics Approaches

Glycomics and metabolomics are fields dedicated to the large-scale study of all glycans and metabolites in a biological system, respectively. High-throughput methods, which allow for the rapid analysis of a large number of samples, are essential for identifying changes in glycan and metabolite profiles associated with different biological states, such as disease. nih.govnih.gov

The application of high-throughput platforms to the study of this compound will enable the screening of its various isomers across thousands of biological samples. nih.govnih.gov For example, a metabolomics study might compare the levels of different this compound isomers in the blood of healthy individuals versus those with a particular disease. researchgate.net This could lead to the discovery of novel biomarkers for diagnosis or prognosis. researchgate.net These high-throughput workflows often rely on automated sample preparation and sophisticated data analysis pipelines to handle the large volumes of data generated. nih.gov

Analytical ApproachApplication to this compoundPotential Outcome
High-Throughput Mass Spectrometry Rapid quantification of isomers in large sample cohorts (e.g., plasma, urine). nih.govnih.govIdentification of isomers as potential biomarkers for disease. researchgate.net
Metabolomic Profiling Comprehensive analysis of small molecules, including disaccharides, in biological systems.Understanding the metabolic pathways involving different this compound isomers.
Glycan Arrays Immobilizing different isomers on a surface to screen for interactions with proteins.Discovery of novel protein-carbohydrate interactions and potential biological functions.

Addressing Structural Heterogeneity Challenges in Glycobiology

One of the greatest challenges in glycobiology is structural heterogeneity—the existence of a glycan in multiple, slightly different structural forms. For this compound, this heterogeneity is manifested in its various isomers, which can have the same chemical formula but different spatial arrangements.

Resolving this heterogeneity is critical for understanding the specific role of each isomer. Advanced analytical techniques are at the forefront of addressing this challenge. For example, multi-dimensional liquid chromatography can provide high-resolution separation of isomers before they are analyzed by mass spectrometry. Furthermore, techniques like tandem mass spectrometry (MS/MS) can be used to fragment the molecules, and the resulting fragmentation patterns can provide clues to the specific linkage and stereochemistry of the isomers, thus helping to distinguish them. Overcoming the challenge of structural heterogeneity is a key step toward a complete understanding of the biological roles of the diverse family of this compound isomers.

Q & A

Q. Q1. What synthetic methodologies are effective for synthesizing Hex-2-ulofuranosyl hexopyranoside, and how can regioselectivity be ensured?

A1. Synthesis typically involves glycosylation reactions with careful protection/deprotection strategies. For example:

  • Key steps : Use of silver triflate (AgOTf) as a promoter for glycosyl donors to enhance coupling efficiency .
  • Protecting groups : Benzoyl (Bz) and levulinoyl groups are employed to block hydroxyl groups, ensuring regioselectivity during oligosaccharide assembly .
  • Molecular sieves : Critical for moisture control in anhydrous conditions, improving reaction yields (e.g., 71.1% for intermediate compounds) .
  • Validation : Monitor reaction progress via TLC and confirm structures using 13C^{13}\text{C} NMR (e.g., C2 chemical shifts at 70.4–71.1 ppm) .

Q. Q2. What spectroscopic techniques are essential for structural characterization of this compound derivatives?

A2. A combination of NMR and mass spectrometry is standard:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify anomeric protons (δ 4.5–5.5 ppm) and glycosidic linkages. For fluorinated derivatives (e.g., 3-deoxy-3-fluorosucrose), 19F^{19}\text{F} NMR confirms substitution .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., 222.237 Da for propyl hexopyranoside) .
  • X-ray crystallography : Resolves conformational details in rigid bicyclic models (e.g., chair-chair conformations in hexopyranosides) .

Advanced Research Questions

Q. Q3. How does fluorine substitution at the C-3 position influence the biochemical interactions of this compound?

A3. Fluorination alters hydrogen bonding and steric effects:

  • Enzyme inhibition : 3-Deoxy-3-fluorosucrose mimics natural sucrose but resists hydrolysis due to the C-F bond’s stability, making it a glycosidase inhibitor .
  • Structural analysis : Fluorine’s electronegativity shifts NMR signals (e.g., 19F^{19}\text{F} δ -120 to -150 ppm) and stabilizes the pyranoside ring’s 4C1^4\text{C}_1 conformation .
  • Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies binding affinity changes to lectins or transporters .

Q. Q4. How can multivalent benzoboroxole polymers be designed to target hexopyranoside-binding proteins in viral entry inhibition?

A4. Benzoboroxoles exploit diol-boronate interactions:

  • Synthesis : Polymerize 5-methacrylamido-2-hydroxymethylphenylboronic acid (MAAm-OHMPBA) using AIBN initiators to create water-soluble inhibitors .
  • Binding specificity : Target C-4/C-6 diols in glucopyranosides or C-3/C-4 cis-diols in galactopyranosides .
  • Validation : Surface plasmon resonance (SPR) measures binding kinetics (e.g., KdK_d values < 1 µM for gp120 glycans) .

Q. Q5. What experimental approaches resolve contradictions in coupling constant data for hexopyranoside side-chain conformations?

A5. Use rigid bicyclic models to derive limiting coupling constants:

  • Model systems : Synthesize cis- and trans-fused bicyclo[4.4.0]decanes to mimic staggered conformations (gg, gt, tg) .
  • NMR analysis : Compare experimental 3JH5,H6R^3J_{\text{H5,H6R}} and 3JH5,H6S^3J_{\text{H5,H6S}} values to theoretical predictions (Table 1) .

Table 1. Limiting Coupling Constants (Hz) for Hexopyranoside Side Chains

Conformation3JH5,H6R^3J_{\text{H5,H6R}}3JH5,H6S^3J_{\text{H5,H6S}}
gg2.1–2.35.8–6.2
gt4.5–4.92.0–2.4
tg9.8–10.2<1.0
  • Data reconciliation : Exclude non-ideal conformations (e.g., distorted chair forms) and apply Haasnoot-Altona corrections for vicinal diols .

Q. Q6. How do discrepancies in binding affinity data for hexopyranoside receptors arise, and how can they be addressed?

A6. Variations stem from solvent effects and conformational flexibility:

  • pH dependence : Boronic acids bind furanosides preferentially at neutral pH, but benzoboroxoles stabilize pyranoside interactions via hydrophobic pockets .
  • Competitive assays : Use 1H^{1}\text{H} NMR titration with methyl glycosides to differentiate binding sites (e.g., C-4/C-6 vs. C-3/C-4 diols) .
  • Computational modeling : MD simulations predict binding modes, validated by X-ray co-crystallography .

Methodological Resources

  • Synthesis protocols : Refer to for stepwise oligosaccharide assembly.
  • Conformational analysis : Use ’s bicyclic models and coupling constant tables.
  • Inhibitor design : Follow ’s polymer synthesis and SPR validation methods.

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